
Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-, ethyl ester is a chemical compound with a complex structure It is characterized by the presence of a cyclohexane ring, a carboxylic acid group, a chlorophenyl group, and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-, ethyl ester typically involves the esterification of the corresponding carboxylic acid. The reaction is carried out by reacting cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl- with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically conducted under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of alternative catalysts, such as solid acid catalysts, can improve the efficiency and sustainability of the process.
化学反応の分析
Types of Reactions
Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-, ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanecarboxylic acid, while reduction may produce cyclohexanemethanol derivatives.
科学的研究の応用
Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a pharmaceutical intermediate.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism by which cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-, ethyl ester exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate cellular processes. The exact pathways involved can vary, but may include inhibition of specific enzymes or activation of signaling pathways.
類似化合物との比較
Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-, ethyl ester can be compared with other similar compounds, such as:
Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-: This compound lacks the ethyl ester group and may have different chemical properties and reactivity.
Cyclohexanecarboxylic acid, 4-(4-bromophenyl)-1-methyl-, ethyl ester: The substitution of chlorine with bromine can lead to differences in reactivity and biological activity.
Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-, methyl ester: The presence of a methyl ester group instead of an ethyl ester group can affect the compound’s solubility and reactivity.
These comparisons highlight the unique features of this compound and its potential advantages in various applications.
特性
CAS番号 |
61405-18-3 |
|---|---|
分子式 |
C16H21ClO2 |
分子量 |
280.79 g/mol |
IUPAC名 |
ethyl 4-(4-chlorophenyl)-1-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H21ClO2/c1-3-19-15(18)16(2)10-8-13(9-11-16)12-4-6-14(17)7-5-12/h4-7,13H,3,8-11H2,1-2H3 |
InChIキー |
SYWFOVUWYIWLHB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CCC(CC1)C2=CC=C(C=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


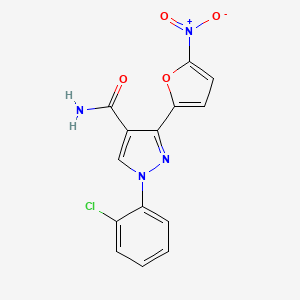


![5-{[Benzyl(ethynyl)methylsilyl]oxy}-2-methylpent-3-yn-2-ol](/img/structure/B14589206.png)
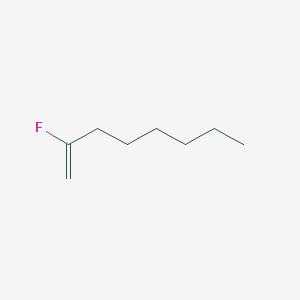
phosphanium bromide](/img/structure/B14589230.png)
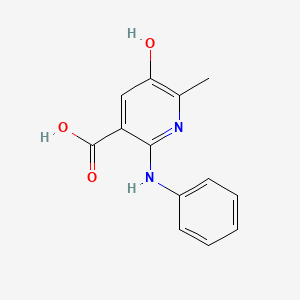
![4-{[2-(4-Nitroanilino)-2-oxoethyl]amino}-4-oxobutanoic acid](/img/structure/B14589236.png)



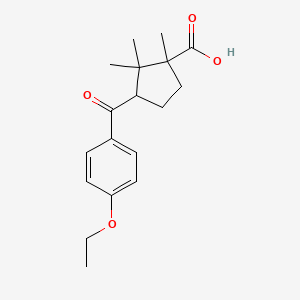
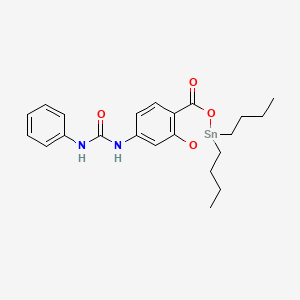
![N-[(4-Hexylphenyl)methylidene]hydroxylamine](/img/structure/B14589259.png)
